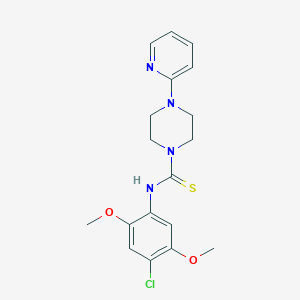
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of pain, mood, appetite, and other physiological processes. By activating the CB1 receptor, this compound is able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have neuroprotective effects, potentially making it a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to more accurately study the effects of CB1 receptor activation. However, one limitation of using this compound is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or pathways, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound may be able to reduce drug-seeking behavior in animal models of addiction. Additionally, there is interest in exploring the potential of this compound as a treatment for anxiety and depression. Overall, this compound shows great promise as a therapeutic compound, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide involves the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with pyridin-2-ylpiperazine and carbon disulfide. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been widely used in the scientific community to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been extensively studied for its potential therapeutic applications. One of the most significant applications is its potential as a treatment for chronic pain. Studies have shown that this compound has analgesic effects in animal models of chronic pain. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Eigenschaften
Molekularformel |
C18H21ClN4O2S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-24-15-12-14(16(25-2)11-13(15)19)21-18(26)23-9-7-22(8-10-23)17-5-3-4-6-20-17/h3-6,11-12H,7-10H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
KFJHALALJZAHHY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)



![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
